1-(4-Methylsulfanylphenyl)propylamine
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Overview
Description
1-(4-Methylsulfanylphenyl)propylamine is an organic compound with the molecular formula C10H15NS It is characterized by the presence of a propylamine group attached to a phenyl ring substituted with a methylsulfanyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylsulfanylphenyl)propylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with a primary amine. For example, 4-methylsulfanylbenzyl chloride can react with propylamine under basic conditions to yield the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Another method involves the reduction of a nitro compound. 4-Methylsulfanylbenzyl nitro compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylsulfanylphenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in precursor compounds can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
1-(4-Methylsulfanylphenyl)propylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylsulfanylphenyl)propylamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the phenyl ring and methylsulfanyl group contribute to hydrophobic interactions and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylsulfonylphenyl)propylamine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-(4-Methylphenyl)propylamine: Lacks the sulfanyl group, affecting its reactivity and interactions.
1-(4-Methoxyphenyl)propylamine: Contains a methoxy group, leading to different electronic and steric properties.
Uniqueness
1-(4-Methylsulfanylphenyl)propylamine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This group can undergo oxidation to form sulfoxides and sulfones, providing additional functional diversity compared to similar compounds.
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSFFZVSDWNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)SC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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